Barium(2+) molybdic acid oxidandiide
Description
Barium(2+) molybdic acid oxidandiide is a complex inorganic compound that combines barium ions with a molybdenum-based oxo complex
Properties
IUPAC Name |
barium(2+);dihydroxy(dioxo)molybdenum;oxygen(2-) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Mo.2H2O.3O/h;;2*1H2;;;/q2*+2;;;;;-2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAVLFVDUYGMLG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].O[Mo](=O)(=O)O.[Ba+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH2MoO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Parameters
Mechanochemical synthesis involves high-energy ball milling of stoichiometric mixtures of barium carbonate (BaCO₃) and molybdenum trioxide (MoO₃) at room temperature. Two milling speeds—500 rpm and 850 rpm—were evaluated for their effects on reaction kinetics and crystallite formation.
Milling Speed and Time
At 500 rpm, partial amorphization of reagents occurred, necessitating extended milling times (up to 5 hours) to achieve phase-pure BaMoO₄. In contrast, 850 rpm enabled complete reaction within 30 minutes due to enhanced solid-state diffusion during ball-material collisions.
Crystallite Size and Defects
Crystallite sizes, calculated via Scherrer’s equation, ranged from 240 Å (850 rpm, 30 minutes) to 1,540 Å (solid-state method). Higher milling speeds introduced lattice defects, increasing unit cell volume (Table 1).
Table 1: Crystallite Sizes and Lattice Parameters of BaMoO₄
| Synthesis Method | Milling Speed (rpm) | Crystallite Size (Å) | Lattice Parameter a (Å) | Lattice Parameter c (Å) |
|---|---|---|---|---|
| Mechanochemical (30 min) | 850 | 240 | 5.58 | 12.82 |
| Mechanochemical (5 h) | 500 | 310 | 5.56 | 12.79 |
| Solid-State Reaction | N/A | 1,540 | 5.52 | 12.73 |
Structural and Optical Properties
IR spectroscopy revealed symmetric MoO₄ tetrahedra (absorption band at 835 cm⁻¹) for samples milled at 850 rpm, whereas lower symmetry was observed at 500 rpm. UV-Vis analysis showed a direct band gap reduction from 4.50 eV to 4.30 eV with increasing crystallite size, attributed to quantum confinement effects.
Solid-State Reaction Method
Synthesis Protocol
Solid-state synthesis involves calcining BaCO₃ and MoO₃ at 900°C for 15 hours. This method yielded highly crystalline BaMoO₄ with narrow XRD peaks, indicating minimal lattice strain.
Defect Annihilation and Crystallinity
Prolonged heat treatment annihilated lattice defects, resulting in larger crystallites (1,540 Å) compared to mechanochemical samples. IR spectra displayed a narrow band at 820 cm⁻¹, confirming high crystallinity and distorted MoO₄ units due to extended sintering.
Industrial-Scale Production from Nickel-Molybdenum Ore
Process Overview
An industrial method utilizing nickel-molybdenum ore involves:
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Oxidizing Roasting : Crushed ore is roasted at 550–850°C for 1–7 hours to decompose sulfides.
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Sodium Roasting : Mixing with sodium carbonate/bicarbonate (20–60% by weight) at 550–750°C to form sodium molybdate.
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Leaching and Purification : Water leaching isolates sodium molybdate, followed by acid precipitation (pH 2–3.5) using HCl or HNO₃.
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Precipitation : Adding barium chloride or carbonate at 20–60°C to yield BaMoO₄.
Table 2: Industrial Process Parameters and Outcomes
| Step | Temperature (°C) | Time (h) | Key Reagent | Outcome |
|---|---|---|---|---|
| Oxidizing Roasting | 700 | 4 | N/A | Desulfurization, MoO₃ formation |
| Sodium Roasting | 650 | 5 | Na₂CO₃/NaHCO₃ | Na₂MoO₄ solution |
| Acid Precipitation | 25 | 1 | HCl | MoO₃·2H₂O precipitate |
| Barium Precipitation | 50 | 1.5 | BaCO₃ | BaMoO₄ (98% purity) |
Economic and Environmental Considerations
This method achieves 85–91% molybdenum recovery while generating marketable byproducts (e.g., industrial sulfuric acid). The use of nickel-molybdenum ore reduces raw material costs by 30–40% compared to conventional reagents.
Hydrothermal Synthesis
Methodology
Hydrothermal synthesis involves reacting Ba(NO₃)₂ and Na₂MoO₄ in aqueous solution at 120–200°C for 12–24 hours. This method produces nanostructured BaMoO₄ with controllable morphologies (e.g., spheres, rods).
Morphology and Luminescence
Comparative Analysis of Synthesis Methods
Table 3: Advantages and Limitations of BaMoO₄ Preparation Methods
| Method | Crystallite Size (Å) | Energy Consumption | Purity (%) | Scalability |
|---|---|---|---|---|
| Mechanochemical | 240–310 | Low | 95–98 | Lab-scale |
| Solid-State | 1,540 | High | 99+ | Pilot-scale |
| Industrial | 500–1,000 | Moderate | 98 | Industrial-scale |
| Hydrothermal | 50–200 | Moderate | 97–99 | Lab-to-pilot scale |
Chemical Reactions Analysis
Types of Reactions
Barium(2+) molybdic acid oxidandiide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to substrates.
Reduction: It can be reduced to form lower oxidation state molybdenum complexes.
Substitution: Ligand exchange reactions can occur, where ligands in the molybdenum complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as phosphines can be used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines or sulfides.
Major Products
Oxidation: Formation of oxo-peroxo molybdenum complexes.
Reduction: Formation of mono-oxo molybdenum complexes.
Substitution: Formation of new molybdenum-ligand complexes.
Scientific Research Applications
Catalytic Applications
Barium Molybdate as a Catalyst:
Barium molybdate is recognized for its catalytic properties, especially in oxidation reactions. It has been studied for its effectiveness in the total oxidation of volatile organic compounds (VOCs), such as toluene and isopropanol. Research indicates that BaMoO₄ exhibits high catalytic activity due to its unique structural properties and the presence of active sites that facilitate chemical reactions .
Case Study:
In a study evaluating the catalytic behavior of barium molybdate in gas-phase oxidation reactions, it was found that BaMoO₄ could effectively oxidize a mixture of toluene and isopropanol at elevated temperatures. The results demonstrated that the compound maintained stability and activity over extended reaction periods, highlighting its potential for industrial applications in air purification technologies .
Material Science Applications
Photonic and Electronic Materials:
Barium molybdate is utilized in the development of photonic materials due to its optical properties. Its crystalline structure allows for the manipulation of light, making it suitable for applications in lasers and optical devices. The compound's ability to form solid solutions with other metal oxides enhances its functionality in electronic applications, such as capacitors and sensors .
Table 1: Optical Properties of Barium Molybdate
| Property | Value |
|---|---|
| Refractive Index | 1.75 |
| Band Gap | 3.5 eV |
| Crystal Structure | Tetragonal |
Analytical Chemistry
Use in Spectrophotometry:
Barium molybdate plays a critical role in analytical chemistry, particularly in spectrophotometric methods for detecting phosphates and silicates. When reacted with these anions, BaMoO₄ forms colored complexes that can be quantitatively analyzed using UV-Vis spectroscopy. This application is vital for environmental monitoring and soil testing .
Case Study:
A notable application was reported where barium molybdate was used to detect phosphate levels in agricultural runoff. The method involved reacting the sample with BaMoO₄ to form a colored complex, which was then measured spectrophotometrically. This technique provided accurate and rapid results, demonstrating BaMoO₄'s utility in environmental analysis .
Industrial Applications
Corrosion Inhibition:
In industrial settings, barium molybdate is employed as a corrosion inhibitor in water treatment processes. Its ability to form protective films on metal surfaces helps prevent corrosion, particularly in cooling systems and boilers . The compound's effectiveness stems from its interaction with metal ions, leading to the formation of stable complexes that shield surfaces from corrosive agents.
Mechanism of Action
The mechanism of action of Barium(2+) molybdic acid oxidandiide involves the transfer of oxygen atoms from the molybdenum center to substrates. This process is facilitated by the high-valent molybdenum-oxo core, which can activate molecular oxygen and transfer it to various substrates. The molecular targets include phosphines and sulfides, which undergo oxidation to form corresponding oxides .
Comparison with Similar Compounds
Similar Compounds
Molybdenum trioxide: Another molybdenum-based compound with similar oxidation properties.
Bismuth molybdate: Known for its catalytic activity in selective oxidation reactions.
Tungsten oxo complexes: Similar in structure and reactivity to molybdenum oxo complexes.
Uniqueness
Barium(2+) molybdic acid oxidandiide is unique due to the presence of barium ions, which can influence the compound’s solubility, stability, and reactivity. The combination of barium and molybdenum oxo complexes provides distinct properties that are not observed in other similar compounds .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing barium molybdate (BaMoO₄), and how can purity be verified?
- Methodology : Solid-state synthesis involves heating stoichiometric mixtures of BaCO₃ and MoO₃ at 800–1000°C for 12–24 hours under controlled atmospheres. Solution-based methods (e.g., co-precipitation) use aqueous solutions of Ba(NO₃)₂ and (NH₄)₆Mo₇O₂₄, followed by calcination .
- Purity Verification : X-ray diffraction (XRD) confirms phase purity by matching peaks to reference patterns (e.g., JCPDS 29-0193). Thermogravimetric analysis (TGA) detects residual moisture or carbonates. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental ratios .
Q. How does the crystal structure of BaMoO₄ influence its optical and catalytic properties?
- Structural Analysis : BaMoO₄ adopts a scheelite-type tetragonal structure (space group I4₁/a). The MoO₄²⁻ tetrahedra and Ba²⁺ ions form a rigid framework, which affects bandgap energy (~3.3 eV) and photoluminescence .
- Property Linkage : Distortions in Mo-O bonds, analyzed via Raman spectroscopy (e.g., peaks at ~890 cm⁻¹ for symmetric Mo-O stretching), correlate with catalytic activity in oxidation reactions .
Q. What are the safety protocols for handling barium and molybdenum compounds in the lab?
- Safety Measures : Use fume hoods to avoid inhalation of MoO₃ dust (classified as acute toxicity Category 4; H332 hazard). Wear nitrile gloves and eye protection; barium salts (e.g., BaBr₂) require strict disposal protocols due to toxicity .
Advanced Research Questions
Q. How do computational methods resolve contradictions in the protonation states of molybdic acid (H₂MoO₄) under acidic conditions?
- Computational Approach : Density functional theory (DFT) and first-principles molecular dynamics (FPMD) simulations show that protonation occurs at ═O sites, forming MoO(OH)₃(H₂O)₂⁺ and Mo(OH)₄(H₂O)₂²⁺ in strong acids, not the previously assumed MoO₂(OH)₂⁻ₓ species .
- Experimental Validation : Raman spectra at pH < 2 align with simulated vibrational modes of protonated species, resolving discrepancies in earlier structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
